Tetramethyltin

Overview

Description

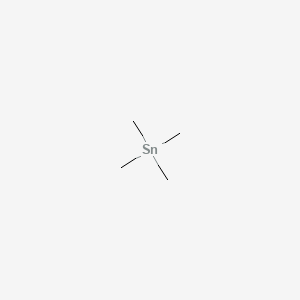

Tetramethyltin (TMT) is an organotin compound that is commonly used in organic synthesis and laboratory experiments. It is a colorless, volatile liquid with a strong, unpleasant odor. It has a boiling point of 72°C and a melting point of -35°C. TMT is used in a variety of applications, including as a catalyst, reagent, and intermediate in organic synthesis. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Comprehensive Analysis of Tetramethyltin Applications

Tetramethyltin (Sn(CH₃)₄) is an organometallic compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Precursor to Methyltin Compounds: Tetramethyltin serves as a precursor to trimethyltin chloride and related methyltin halides. These compounds are essential in the synthesis of other organotin compounds, which are used in various industrial and research applications . The preparation of these methyltin chlorides is typically done through the Kocheshkov redistribution reaction, which involves the reaction of tetramethyltin with tin tetrachloride at elevated temperatures .

Surface Functionalization: In materials science, tetramethyltin is utilized for surface functionalization. It can react with silica to produce Me₃Sn-grafted solids, which are useful for modifying surface properties for specific applications. This reaction can also occur with other alkyl substituents and has been employed to functionalize certain zeolites at temperatures as low as -90°C .

Organic Synthesis: Tetramethyltin is instrumental in organic synthesis, particularly in palladium-catalyzed coupling reactions. It is used for the conversion of acid chlorides to methyl ketones and aryl halides to aryl methyl ketones. This application is significant in the pharmaceutical industry for the synthesis of various compounds .

Stabilizers in PVC Production: Methyltin compounds derived from tetramethyltin act as stabilizers in PVC (polyvinyl chloride) production. They inhibit dehydrochlorination, which is a pathway for the photolytic and thermal degradation of PVC. This application is crucial for enhancing the longevity and durability of PVC products .

Vibrational and Structural Analysis: Tetramethyltin’s vibrational and structural properties under pressure have been studied using Raman spectroscopy and synchrotron x-ray diffraction. These studies are important for understanding the behavior of organometallic compounds under extreme conditions and can lead to the development of new materials .

Research and Development in Life Sciences: Tetramethyltin is used in the life sciences industry for research and development purposes. Its role in the synthesis of various organotin compounds makes it a valuable resource for developing solutions and services in biotechnology and pharmaceutical drug therapy production .

Future Directions

properties

IUPAC Name |

tetramethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH3.Sn/h4*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKWYPOMXBVZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51137-34-9 | |

| Record name | Stannane, tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51137-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052261 | |

| Record name | Tetramethyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Gelest MSDS] | |

| Record name | Tetramethyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

110.0 [mmHg] | |

| Record name | Tetramethyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tetramethyltin | |

CAS RN |

594-27-4 | |

| Record name | Tetramethyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4XU9DPBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of tetramethyltin?

A: The molecular formula of tetramethyltin is Sn(CH3)4. Its molecular weight is 178.83 g/mol. []

Q2: What spectroscopic techniques are commonly used to study tetramethyltin?

A: Various spectroscopic techniques are employed to study tetramethyltin, including: * Fourier-transform infrared spectroscopy (FT-IR): Used to identify functional groups and study reaction kinetics. [, , , , ] * Raman spectroscopy: Provides complementary information to IR, particularly useful for studying Sn-containing bonds. [, , ] * UV spectrophotometry: Utilized to investigate charge-transfer complexes and reaction kinetics. [, , ] * Nuclear magnetic resonance (NMR): Provides structural information, particularly useful for studying redistribution reactions. [] * Inductively coupled plasma emission spectrometry (ICP): Used for elemental analysis, specifically to determine tin content. []

Q3: What does the electron diffraction study reveal about the structure of tetramethyltin?

A: Electron diffraction studies in the gas phase indicate that tetramethyltin has a tetrahedral structure with freely rotating methyl groups. The Sn-C bond length is determined to be 2.1436 ± 0.0030 Å. []

Q4: How does tetramethyltin behave under oxidative thermolysis?

A: Oxidative thermolysis of tetramethyltin, studied using FT-IR, primarily produces methane and carbon dioxide. The reaction follows zero-order kinetics and is proposed to be surface-mediated. []

Q5: Can tetramethyltin be used for thin film deposition?

A: Yes, tetramethyltin serves as a precursor for depositing tin oxide thin films via techniques like chemical vapor deposition (CVD) and metalorganic chemical vapor deposition (MOCVD). [, , , , ]

Q6: What challenges are associated with using tetramethyltin in CVD processes?

A: Tetramethyltin's sensitivity to oxygen and moisture can lead to uncontrolled contamination during CVD. Researchers have identified and addressed sources of oxygen, boron, phosphorus, and carbon contamination to improve film quality. []

Q7: Can tetramethyltin be used to modify polymer surfaces?

A: Yes, plasma-enhanced polymerization of tetramethyltin can modify polypropylene surfaces. The resulting tin-containing polymer layers exhibit enhanced UV transparency due to the oxidation of Sn-Sn and Sn-C bonds upon air exposure. []

Q8: Does tetramethyltin exhibit catalytic activity in any reactions?

A: Tetramethyltin is used as a co-catalyst with tungsten hexachloride in olefin metathesis reactions, including the metathesis of unsaturated fatty acid esters. [, ]

Q9: How does tetramethyltin act as a promoter in metathesis catalysts?

A: In rhenium/alumina metathesis catalysts, tetramethyltin acts as a promoter by interacting with rhenium. This interaction is evidenced by a Re-Sn vibration observed in Raman spectra. []

Q10: How is tetramethyltin detected in environmental samples?

A: Gas chromatography coupled with various detectors is commonly used for the detection and speciation of tetramethyltin in environmental samples: * Flame photometric detector (FPD): Offers tin-selective detection. [] * Inductively coupled plasma mass spectrometry (ICP-MS): Provides high sensitivity and the ability to determine isotopic ratios. [] * Mass spectrometry (MS): Used for identification and quantification after separation with gas chromatography. [, ]

Q11: Can tetramethyltin be produced through biomethylation?

A: Yes, microbial methylation of inorganic tin(IV) by certain bacteria, such as Pseudomonas species found in the Chesapeake Bay, can produce tetramethyltin and other methyltin compounds. []

Q12: What is the environmental fate of trimethyltin in sediments?

A: Estuarine sediments can convert trimethyltin hydroxide to the more volatile tetramethyltin through both abiotic and biologically mediated pathways. []

Q13: What are the known toxicological effects of tetramethyltin?

A: Tetramethyltin is highly toxic. In mammals, it is rapidly dealkylated to trimethyltin, which primarily affects the central nervous system. Exposure can lead to seizures, hyperactivity, aggression, and even death. []

Q14: How is tetramethyltin typically extracted from environmental samples for analysis?

A: Purge and trap (P/T) sampling, often combined with derivatization using sodium borohydride, is a common method for extracting and preconcentrating tetramethyltin and other organotin compounds from water samples before GC analysis. []

Q15: What is the principle behind headspace solid-phase microextraction (HS-SPME) for analyzing tetramethyltin?

A: HS-SPME facilitates the simultaneous derivatization and extraction of inorganic tin and tetramethyltin. Inorganic tin is ethylated to tetraethyltin using sodium tetraethylborate (NaBEt4). Both tetraethyltin and any existing tetramethyltin in the sample are then absorbed onto a PDMS-coated fiber in the headspace before analysis by GC-MS. This method is suitable for various matrices, including environmental and biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)